molecular formula C11H14N2O B13176276 2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13176276
M. Wt: 190.24 g/mol
InChI Key: VXUCRZPLUZEZSJ-UHFFFAOYSA-N
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Description

2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a pyridine ring substituted with a carbaldehyde group at the 3-position and a 2-methylpyrrolidin-1-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 2-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the pyridine ring and the 2-methylpyrrolidin-1-yl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O/c1-9-4-3-7-13(9)11-10(8-14)5-2-6-12-11/h2,5-6,8-9H,3-4,7H2,1H3

InChI Key

VXUCRZPLUZEZSJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2=C(C=CC=N2)C=O

Origin of Product

United States

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